molecular formula C12H10ClN B8759207 5-Chloro-2-(4-methylphenyl)pyridine CAS No. 669770-63-2

5-Chloro-2-(4-methylphenyl)pyridine

Cat. No.: B8759207
CAS No.: 669770-63-2
M. Wt: 203.67 g/mol
InChI Key: WJKQDBJZUXOSBB-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methylphenyl)pyridine (CAS: 669770-63-2) is a halogenated pyridine derivative with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.667 g/mol . Its structure comprises a pyridine ring substituted with a chlorine atom at position 5 and a 4-methylphenyl group at position 2 (Figure 1). Key physicochemical properties include a calculated LogP (lipophilicity) of 3.71, indicative of moderate hydrophobicity, and a polar surface area (PSA) of 12.89 Ų .

Properties

CAS No.

669770-63-2

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

5-chloro-2-(4-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3

InChI Key

WJKQDBJZUXOSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 5-Chloro-2-(4-methylphenyl)pyridine and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Melting Point (°C) Key Substituents
This compound C₁₂H₁₀ClN 203.67 3.71 N/A 5-Cl, 2-(4-methylphenyl)
5-Chloro-2-(6-methylpyridazin-4-yl)thieno[3,2-b]pyridine C₁₂H₈ClN₃S 261.73 N/A N/A 5-Cl, thienopyridine fused system
4-Chloro-2-(4-methylphenyl)-imidazo[4,5-c]pyridine C₁₃H₁₀ClN₃ 243.69 N/A N/A 4-Cl, imidazo[4,5-c]pyridine core
5-Chloro-2-(4-fluorophenoxy)pyridine C₁₁H₇ClFNO 223.63 N/A N/A 5-Cl, 2-(4-fluorophenoxy)
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl) derivative C₃₀H₂₆ClN₅O₃ 544.01 N/A 259–261 Amino, carbonyl, and disubstituted cyclohexane

Key Observations:

  • Molecular Weight and Complexity: Derivatives with additional functional groups (e.g., amino, carbonyl) exhibit higher molecular weights (e.g., 544.01 g/mol) compared to simpler pyridines like the target compound (203.67 g/mol) .
  • Lipophilicity: The LogP of 3.71 for this compound suggests moderate hydrophobicity, suitable for membrane permeability in drug design. Analogous compounds with electron-withdrawing groups (e.g., -NO₂, -CN) may exhibit higher LogP values due to increased polarity .
  • Thermal Stability: While melting points for the target compound are unreported, analogs with rigid fused-ring systems (e.g., thienopyridine, imidazopyridine) likely have higher thermal stability, as seen in derivatives with melting points exceeding 250°C .

Electronic and Steric Effects

  • This contrasts with 4-Chloro-2-(4-methylphenyl)-imidazo[4,5-c]pyridine, where the chlorine’s position on a fused heterocycle alters conjugation pathways .
  • Aryl Substituents: The 4-methylphenyl group at position 2 provides steric bulk and electron-donating effects, which may hinder π-stacking interactions compared to smaller substituents (e.g., 4-fluorophenoxy in ).

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(4-methylphenyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis of this compound often involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 5-chloro-2-pyridyl boronic acid and 4-methylphenyl halides. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent side reactions.
  • Base : K₂CO₃ or Cs₂CO₃ for deprotonation.
    Yield optimization (typically 60–85%) requires careful control of stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc eluent). Contaminants like dehalogenated byproducts are common if reducing agents are present .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 218.06).
  • X-ray Crystallography : Single-crystal analysis with SHELX (e.g., SHELXL for refinement) to resolve Cl and methyl group positions. Use ORTEP-3 for graphical representation .

Q. How does the chloro-substituted pyridine core influence reactivity in cross-coupling or substitution reactions?

The electron-withdrawing chloro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Example applications:

  • SNAr : Replacement of Cl with amines or alkoxides under microwave irradiation (DMF, 120°C) .
  • Cross-coupling : Suzuki reactions at the 2-position (4-methylphenyl group) require careful ligand selection to avoid steric hindrance .

Advanced Research Questions

Q. How can computational modeling and density functional theory (DFT) predict the biological activity of this compound derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The 4-methylphenyl group enhances hydrophobic binding, while the pyridine nitrogen participates in H-bonding .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

  • Purity variations : HPLC-MS validation (>98% purity) is critical. Impurities like 5-hydroxy analogs can skew enzyme inhibition assays .
  • Assay conditions : Buffer pH (e.g., Tris vs. PBS) and co-solvents (DMSO concentration ≤1%) significantly impact IC₅₀ values. Standardize protocols across replicates .

Q. How does X-ray crystallography validate the structural hypotheses of this compound in complex with biological targets?

  • Data collection : High-resolution (<1.2 Å) synchrotron data for accurate electron density maps.
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R₁ < 0.05 and wR₂ < 0.10 .
  • Key interactions : Chlorine’s van der Waals contacts and pyridine’s π-stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .

Q. What are the challenges in scaling up synthesis for in vivo studies while maintaining stereochemical integrity?

  • Catalyst loading : Reduce Pd content to <50 ppm via scavengers (e.g., SiliaMetS Thiol) to avoid toxicity .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for >10 g batches. Monitor for polymorph formation via PXRD .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesRef.
Suzuki Coupling7895Pd contamination[12]
SNAr with Piperidine6590Byproduct formation[3]
Grignard Addition5288Moisture sensitivity[7]

Q. Table 2. Recommended Characterization Parameters

TechniqueParametersApplication
¹H NMR (400 MHz)CDCl₃, δ 2.4 (CH₃), 7.3–8.5 (Ar-H)Confirm substitution pattern
X-ray CrystallographySHELXL refinement, R₁ < 0.05Resolve Cl and methyl positions
HPLC-MSC18 column, 70:30 MeCN/H₂ODetect trace impurities

Critical Considerations for Researchers

  • Data validation : Cross-check crystallographic data with CCDC entries and validate synthetic yields via independent replication.

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